molecular formula C7H4BrF3O2 B1530039 4-Bromo-2-difluoromethoxy-5-fluorophenol CAS No. 1805103-40-5

4-Bromo-2-difluoromethoxy-5-fluorophenol

Cat. No. B1530039
M. Wt: 257 g/mol
InChI Key: HTPXWPSTGWBLMZ-UHFFFAOYSA-N
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Description

“4-Bromo-2-difluoromethoxy-5-fluorophenol” is a chemical compound with the molecular formula C7H4BrF3O2. It is used as a raw material in organic synthesis .


Synthesis Analysis

This compound is used in the synthesis of allyloxy-based biphenyl liquid crystals with multiple lateral fluoro substituents .


Molecular Structure Analysis

The molecular weight of “4-Bromo-2-difluoromethoxy-5-fluorophenol” is 257 g/mol .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-2-difluoromethoxy-5-fluorophenol” are not mentioned in the search results, it is used as a raw material in organic synthesis .

Safety And Hazards

The safety data sheet for a similar compound, “4-Bromo-2-fluorophenol”, indicates that it is considered hazardous. It may cause skin and eye irritation, and may be harmful if swallowed . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-6(13-7(10)11)5(12)2-4(3)9/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPXWPSTGWBLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)OC(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-difluoromethoxy-5-fluorophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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